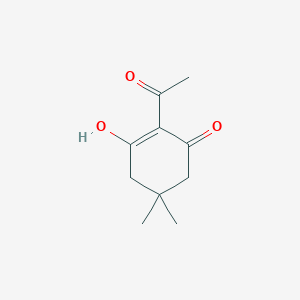
2-(异丙基)-3,4-二氢喹唑啉-4-硫酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, optical activity, and reactivity .科学研究应用
杂环衍生物合成
研究展示了合成杂环衍生物的各种方法,包括 2,3-二氢喹唑啉-4(1H)-酮,通过催化和非催化过程。一种方法涉及使用二氧化硅键合的 N-丙基磺酰胺酸作为可回收催化剂,通过一锅三组分反应合成这些衍生物,突出了该化合物在促进有效的化学转化中的作用 (Niknam, Jafarpour, & Niknam, 2011)。
催化和晶体结构分析
进一步的研究扩展到晶体结构分析和密度泛函理论 (DFT) 计算领域,以了解相关化合物的分子结构和电子性质。例如,对 (E)-3-(2-氯苄基)-2-(丙-2-亚烷基肼亚基)-2,3-二氢喹唑啉-4(1H)-酮的研究提供了对其结构和电子特性的见解,利用单晶 X 射线衍射和 DFT 计算 (Deng et al., 2021)。
潜在生物活性剂探索
诸如 3-(金刚烷-1-基)-4-(丙-2-烯-1-基)-1H-1,2,4-三唑-5(4H)-硫酮之类的化合物因其非线性光学应用而被研究,展示了这些化合物在材料科学和生物活性研究中的更广泛潜力。分析包括优化的分子结构、振动频率和超极化率研究,表明人们对它们在化学兴趣之外的应用有浓厚的兴趣 (Sebastian et al., 2014)。
生态友好型合成方法
研究离子液体中 2,3-二氢喹唑啉-4(1H)-酮的生态友好型合成方法展示了对开发可持续化学工艺的承诺。这种方法通过在离子液体中直接环缩缩合蒽酰胺和醛类提供高产率,强调了绿色化学在喹唑啉衍生物合成中的作用 (Chen et al., 2007)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-propan-2-yl-1H-quinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-7(2)10-12-9-6-4-3-5-8(9)11(14)13-10/h3-7H,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFZNBGEAOFSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=S)C2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-yl)-3,4-dihydroquinazoline-4-thione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenethyl)-4-(6-((3-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2662864.png)
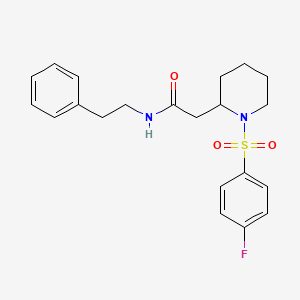
![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-dimethylurea](/img/structure/B2662870.png)
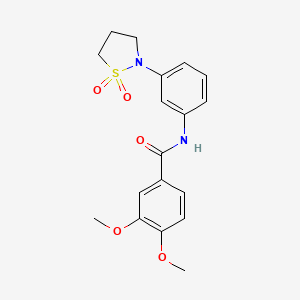
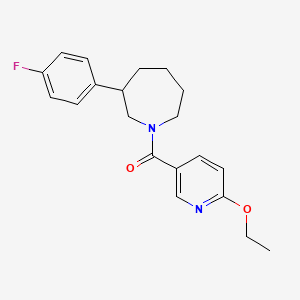
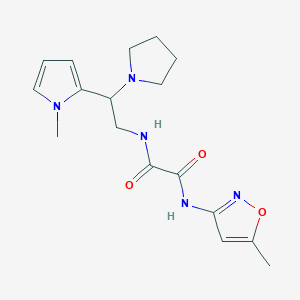
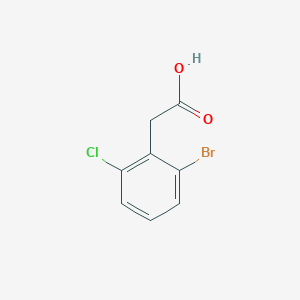
![N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-3,6-dichloropyridine-2-carboxamide](/img/structure/B2662876.png)

![2-(4-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2662880.png)

